molecular formula C18H11NO2S2 B2966432 N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide CAS No. 478248-49-6

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide

Cat. No. B2966432
CAS RN: 478248-49-6
M. Wt: 337.41
InChI Key: DZSBNBCCZPKIOW-UHFFFAOYSA-N
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Description

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide , also known as TXAM , is a chemical compound with an intriguing molecular structure. It combines a thioxanthene moiety with a thiophene carboxamide group. The compound exhibits interesting photophysical and photochemical properties, making it a subject of scientific investigation .


Molecular Structure Analysis

The molecular structure of TXAM consists of a fused thioxanthene ring system (9-oxo-9H-thioxanthen-2-yl) linked to a thiophene carboxamide group. The arrangement of atoms and functional groups significantly influences its properties, including its photoinitiating capabilities .


Chemical Reactions Analysis

Furthermore, when combined with an iodonium salt (Iod), TXAM enables deep-layer photopolymerization, leading to photo-cured interpenetrating network (IPN) materials .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • TXAM’s reactivity, solubility, and stability are crucial factors for its practical applications. Researchers have explored its behavior under various conditions .

Scientific Research Applications

Multifunctional Photoinitiator for Photopolymerization

This compound has been studied as a multifunctional photoinitiator for photopolymerization . It can initiate free radical polymerization, cationic polymerization, and mixed polymerization under LED exposure . When combined with iodonium salt (Iod), it can initiate deep photopolymerization to obtain photocured IPN materials .

Photosensitizer for Photopolymerization

It has been used as a photosensitizer in photopolymerization processes . The photoinitiation activity of these molecules was verified during photopolymerization processes performed upon exposure to visible LEDs of 420, 455, and 470 nm .

Photoredox Catalyst for Photopolymerization

The compound has been proposed as a strongly reducing metal-free photoredox catalyst in organocatalyzed atom transfer radical polymerization (ATRP) . Thioxanthone derivatives (with alkyl halide) efficiently activate the ATRP of methyl methacrylate using a visible LED as an irradiation source .

Application in 3D Printing

The performance of the studied compounds in 3D printing applications was also examined . The most important result of this study is the design and possible application of photosensitizers/photocatalysts for photopolymerization processes .

Water-Soluble Polymer for Dual Curing

A novel water-soluble polymer (photoinitiator) has been designed for the effective dual curing of acrylate and methacrylate mixtures . It was synthesized by the aza-Michael addition reaction of poly(amidoamine) with N-(9-oxo-9H-thioxanthen-2-yl)acrylamide (TXAM) .

6. Photophysical/Photochemical, Kinetic, and Migration Stability Study The photophysical/photochemical, kinetic, and migration stability of N-benzyl-N-(9-oxo-9H-thioxanthen-2-yl)acrylamide (TXNBA) were studied . This compound was designed and synthesized as a single-component polymerizable photoinitiator (PI) .

Mechanism of Action

The exact mechanism by which TXAM initiates polymerization remains an active area of research. Investigating its interactions with light, radicals, and other species sheds light on its photoinitiating behavior .

properties

IUPAC Name

N-(9-oxothioxanthen-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2S2/c20-17-12-4-1-2-5-14(12)23-15-8-7-11(10-13(15)17)19-18(21)16-6-3-9-22-16/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSBNBCCZPKIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide

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